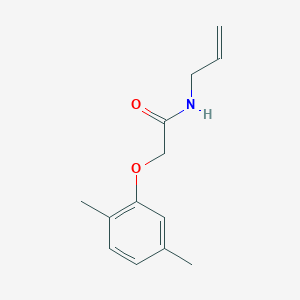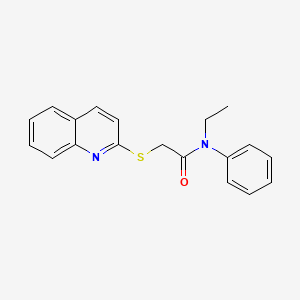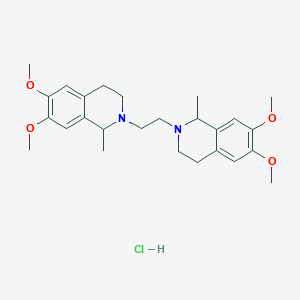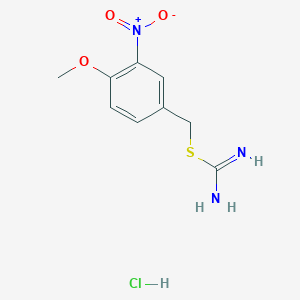![molecular formula C25H18ClN3O B5142576 2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5142576.png)
2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. BPP belongs to the pyrazolopyrimidine family and has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and viral replication. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It induces apoptosis, a programmed cell death, in cancer cells by activating caspases and inducing DNA fragmentation. This compound also inhibits angiogenesis, the formation of new blood vessels, by reducing the production of vascular endothelial growth factor (VEGF). Furthermore, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, this compound also has some limitations. Its solubility in water is low, which can affect its bioavailability. Furthermore, its mechanism of action is not fully understood, which can limit its potential therapeutic applications.
Orientations Futures
2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for this compound research include:
1. Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its bioavailability and toxicity.
2. Developing novel formulations of this compound to improve its solubility and bioavailability.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in cancer and inflammatory diseases.
4. Identifying the molecular targets of this compound and elucidating its mechanism of action.
5. Exploring the potential of this compound as a lead compound for the development of new drugs with improved efficacy and selectivity.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. This compound possesses various biological activities, including anticancer, anti-inflammatory, and antiviral properties. Although its mechanism of action is not fully understood, this compound has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the condensation of 4-chlorobenzaldehyde and phenylhydrazine, followed by the addition of benzyl isocyanate and phenyl isocyanate. The resulting compound is then cyclized to form this compound. The yield of this compound synthesis depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
2-benzyl-3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential pharmacological applications. It has been shown to possess anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines and chemokines. Furthermore, this compound has antiviral properties and has been shown to inhibit the replication of hepatitis C virus.
Propriétés
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O/c26-20-13-11-19(12-14-20)24-22(15-17-7-3-1-4-8-17)28-29-23(30)16-21(27-25(24)29)18-9-5-2-6-10-18/h1-14,16,28H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJLEGSDMUPJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide](/img/structure/B5142498.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5142500.png)
![2-{[3-(1-naphthyloxy)propyl]amino}ethanol](/img/structure/B5142518.png)
![ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5142531.png)
![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
![(4aS*,8aR*)-2-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}decahydroisoquinoline](/img/structure/B5142543.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)



![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)